Dimesna
Overview
Description
Dimesna is the disodium salt form of dithio-ethane sulfonate, a dimer of mesna and a disulfide bond disrupting agent (DDA), with uroprotective, nephroprotective, chemoprotective, chemosensitizing and chemo-enhancing activities .
Synthesis Analysis
Dimesna is formed by the metabolism of Mesna, a thiol compound . The action of glutathione dehydrogenase on the reabsorbed portion generates free sulfhydryl .
Molecular Structure Analysis
The molecular formula of Dimesna is C4H8Na2O6S4 . The InChIKey is KQYGMURBTJPBPQ-UHFFFAOYSA-L . The Canonical SMILES is C (CS (=O) (=O) [O-])SSCCS (=O) (=O) [O-]. [Na+]. [Na+] .
Chemical Reactions Analysis
Similar to endogenous intracellular disulfides, Dimesna undergoes thiol–disulfide exchange with thiolate anion-forming sulfhydryl groups via the two-step S N 2 reaction .
Physical And Chemical Properties Analysis
The molecular weight of Dimesna is 326.34 . The CAS number is 16208-51-8 .
Scientific Research Applications
Uroprotective Mechanism and Metabolism
Dimesna's primary application is its uroprotective effect against the harmful side effects of certain chemotherapy drugs. It undergoes reduction in the kidney to form mesna (2-mercaptoethane sulfonate), which chemically interacts with toxic metabolites such as acrolein and 4-hydroxy-ifosfamide, facilitating their detoxification. This process significantly mitigates the risk of hemorrhagic cystitis, a common side effect of cyclophosphamide and ifosfamide therapy. Studies have shown that Dimesna, when administered alongside chemotherapy agents, can significantly reduce the incidence of bladder toxicity without affecting the therapeutic efficacy of the chemotherapy itself (Ormstad et al., 1983).
Pharmacokinetics and Cellular Transport
Research into the pharmacokinetics and cellular transport mechanisms of Dimesna reveals complex interactions with cellular transporters and enzymes. Dimesna is absorbed from the intestine and undergoes reduction to mesna during this process. In plasma, mesna is rapidly oxidized back to Dimesna, which is then transported to the kidney where it is filtered and reabsorbed by renal tubular cells. The reduction of Dimesna to mesna within these cells is crucial for its pharmacological activity, involving cytosolic enzymes such as thiol transferase and glutathione reductase. This interplay underscores the importance of glutathione in Dimesna's metabolism and action, highlighting the drug's reliance on intracellular redox mechanisms (Ormstad & Uehara, 1982).
Antitumor Activity and Therapeutic Potential
Beyond its role in mitigating chemotherapy-induced urotoxicity, Dimesna has been explored for its direct antitumor activity. In vitro studies have indicated that mesna, the reduced form of Dimesna, may inhibit the growth of various human malignant cell lines, suggesting a potential therapeutic role in cancer treatment beyond its protective effects. This activity varies across cell lines, with some showing significant sensitivity to mesna. The findings imply a possible use of mesna in the treatment of superficial bladder cancer, where prolonged oral treatment has shown promising clinical effects (Blomgren et al., 1991).
Future Directions
Dimesna is under clinical development by Lantern Pharma and currently in Phase II for Non-Small Cell Lung Cancer . According to GlobalData, Phase II drugs for Non-Small Cell Lung Cancer have a 38% phase transition success rate .
Relevant Papers
There are several relevant papers on Dimesna. For instance, one paper discusses the enzymatic and non-enzymatic mechanisms of Dimesna metabolism . Another paper presents an in vitro and in vivo assessment of renal drug transporters in the disposition of Mesna and Dimesna .
properties
IUPAC Name |
disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYGMURBTJPBPQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Na2O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
45127-11-5 (Parent) | |
Record name | Dimesna [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6066024 | |
Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimesna | |
CAS RN |
16208-51-8 | |
Record name | Dimesna [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonic acid, 2,2'-dithiobis-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimesna | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMESNA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230R951Y4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.